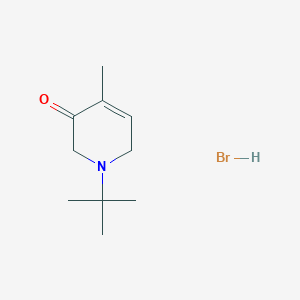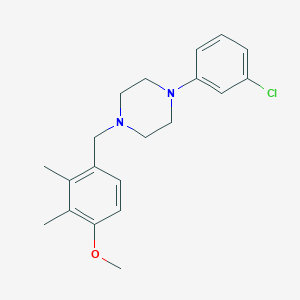
1-tert-butyl-4-methyl-1,6-dihydro-3(2H)-pyridinone hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-tert-butyl-4-methyl-1,6-dihydro-3(2H)-pyridinone hydrobromide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound is also known as TBN or TBN HBr and is a white crystalline powder that is soluble in water and ethanol.
Wirkmechanismus
The mechanism of action of 1-tert-butyl-4-methyl-1,6-dihydro-3(2H)-pyridinone hydrobromide is not fully understood. However, it has been suggested that this compound may act as an antioxidant and neuroprotective agent. It may also modulate the activity of certain enzymes and receptors in the brain, leading to its potential therapeutic effects.
Biochemical and Physiological Effects
1-tert-butyl-4-methyl-1,6-dihydro-3(2H)-pyridinone hydrobromide has been shown to have various biochemical and physiological effects. It has been found to reduce oxidative stress and inflammation in the brain, which may help in the treatment of neurodegenerative diseases. It has also been shown to improve cognitive function and memory in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-tert-butyl-4-methyl-1,6-dihydro-3(2H)-pyridinone hydrobromide in lab experiments is its potential therapeutic properties. This compound has shown promising results in the treatment of various diseases, making it an attractive target for further research. However, one of the limitations of using this compound is its limited solubility in certain solvents, which may affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for the research on 1-tert-butyl-4-methyl-1,6-dihydro-3(2H)-pyridinone hydrobromide. Some of these include:
1. Further studies on the mechanism of action of this compound to better understand its potential therapeutic properties.
2. Investigation of the potential use of this compound in the treatment of other diseases, such as cancer and diabetes.
3. Development of more efficient synthesis methods for this compound to improve its bioavailability and efficacy.
4. Evaluation of the safety and toxicity of this compound in animal models and humans.
5. Exploration of the potential use of this compound in combination with other drugs for improved therapeutic outcomes.
Conclusion
In conclusion, 1-tert-butyl-4-methyl-1,6-dihydro-3(2H)-pyridinone hydrobromide is a chemical compound that has shown promising results in scientific research for its potential therapeutic properties. This compound has been studied for its use in the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Further research is needed to fully understand the mechanism of action of this compound and its potential use in the treatment of other diseases.
Synthesemethoden
1-tert-butyl-4-methyl-1,6-dihydro-3(2H)-pyridinone hydrobromide can be synthesized using various methods. One of the commonly used methods is the reaction of 1-tert-butyl-4-methyl-1,4-dihydropyridine-3,5-dicarboxylic acid with hydrobromic acid. This reaction yields 1-tert-butyl-4-methyl-1,6-dihydro-3(2H)-pyridinone hydrobromide as a white crystalline powder.
Wissenschaftliche Forschungsanwendungen
1-tert-butyl-4-methyl-1,6-dihydro-3(2H)-pyridinone hydrobromide has been extensively studied for its potential therapeutic properties. This compound has shown promising results in the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. It has also been studied for its potential use in the treatment of cancer and diabetes.
Eigenschaften
IUPAC Name |
1-tert-butyl-4-methyl-2,6-dihydropyridin-3-one;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO.BrH/c1-8-5-6-11(7-9(8)12)10(2,3)4;/h5H,6-7H2,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJDCBCCDDOLQON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCN(CC1=O)C(C)(C)C.Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Tert-butyl-4-methyl-2,6-dihydropyridin-3-one;hydrobromide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 4-[4-(2-furoyloxy)phenyl]-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4895365.png)
![1-(4-{4-[(5-nitro-2-furyl)methyl]-1-piperazinyl}phenyl)ethanone](/img/structure/B4895367.png)


![2-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]-5-nitrobenzamide](/img/structure/B4895393.png)
![3-chloro-4-[(4-ethylphenyl)amino]-1-(4-iodophenyl)-1H-pyrrole-2,5-dione](/img/structure/B4895404.png)

![N-(4-chlorophenyl)-4-[4-(1-piperidinylsulfonyl)phenyl]-1,3-thiazol-2-amine hydrobromide](/img/structure/B4895417.png)
![N~1~-[2-(benzylthio)ethyl]-N~2~-(2-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4895425.png)
![benzyl 5'-acetyl-2'-amino-6'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3'-carboxylate](/img/structure/B4895432.png)
![4-[4-(benzyloxy)benzylidene]-2-(methylthio)-1,3-thiazol-5(4H)-one](/img/structure/B4895447.png)
![5-({5-[(4-chlorophenyl)thio]-2-furyl}methylene)-3-(3-nitrophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4895451.png)
![2-methyl-6-[(4-methylcyclohexyl)amino]-2-heptanol](/img/structure/B4895457.png)
![1'-[2,5-dioxo-1-(4-propoxyphenyl)-3-pyrrolidinyl]-1,4'-bipiperidine-4'-carboxamide](/img/structure/B4895472.png)